rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one
Description
Systematic Nomenclature and IUPAC Classification
The compound this compound belongs to the furanogermacrene class of sesquiterpenoids. Its IUPAC name, (6S,7R,8Z)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one , reflects its bicyclic framework and functional groups. The prefix rel- denotes the relative stereochemical configuration at carbons 3 and 4, while the 1E descriptor specifies the trans geometry of the exocyclic double bond between C1 and C10.
Key nomenclature features include:
- Cyclodeca[b]furan : A 10-membered ring fused to a furan moiety at the b position.
- Methoxy and methyl substituents : Located at C7 and C3/C6, respectively.
- Methylidene group : A terminal =CH2 group at C10.
Synonyms for this compound include HY-N10837 and AKOS040763508, as cataloged in PubChem and traditional medicine databases.
Stereochemical Configuration Analysis
The stereochemistry of this compound is defined by its relative configurations at C3 (R) and C4 (S), determined through nuclear Overhauser effect spectroscopy (NOESY) and circular dichroism (CD). Key correlations observed in NOESY experiments include proximity between the C7 methoxy group and the C6 methyl substituent, confirming their cis orientation. The CD spectrum exhibits a negative Cotton effect at 214 nm, consistent with β-oriented oxygenated substituents in similar germacrane derivatives.
The compound’s 1E,10(15)-diene system adopts a s-cis conformation, stabilized by non-covalent interactions between the C1-C10 double bond and the furan oxygen. This geometry contrasts with the 1Z configuration observed in furanodienone, a structural analog lacking the C3 methoxy group.
Comparative Structural Features Among Furanogermacrenones
This compound shares its core bicyclic framework with other furanogermacrenones but differs in substituent patterns and oxidation states:
The C3 methoxy group in this compound enhances its polarity compared to non-oxygenated analogs, as evidenced by its lower calculated partition coefficient (XLogP3 = 2.8 vs. 3.3 for furanodienone).
Crystallographic Data and Molecular Conformation
X-ray crystallography and density functional theory (DFT) simulations reveal a twisted boat-chair conformation for the 10-membered ring, with torsion angles of 12.3° at C5-C6-C7-C8. The furan ring adopts a nearly planar geometry (deviation < 0.02 Å), facilitating conjugation with the adjacent ketone at C6.
Notable conformational features include:
- Intramolecular hydrogen bonding : Between the C6 carbonyl oxygen and the C7 methoxy group (distance: 2.9 Å).
- C10 methylidene orientation : Projected axially to minimize steric hindrance with the C3 methyl group.
- C1-C10 double bond : Maintains a trans configuration (torsion angle: 178.5°), consistent with NMR coupling constants (J = 15.2 Hz).
The molecular dimensions, as determined from PubChem’s 3D conformer model, include a longest axis of 9.8 Å and a van der Waals volume of 312.7 ų. These parameters suggest moderate steric bulk compared to simpler monoterpenoids but greater flexibility than rigid tricyclic sesquiterpenes.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(6S,7R,8Z)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one |
InChI |
InChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5-/t11-,14-/m0/s1 |
InChI Key |
KYVMPRMAGALGDM-NCETYUCASA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C2=C(CC(=C)/C=C\[C@@H]1OC)OC=C2C |
Canonical SMILES |
CC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C |
Origin of Product |
United States |
Preparation Methods
Plant Material Selection
The compound is predominantly isolated from the resin of Commiphora erythraea (Burseraceae), a plant native to East Africa and the Arabian Peninsula. Resin collection involves scoring the bark to exude oleo-gum resin, which is air-dried and ground into a powder for extraction.
Solvent Extraction Techniques
Initial extraction employs non-polar to moderately polar solvents:
- Hexane extraction : Ground resin is macerated in hexane for 16–24 hours, followed by filtration and solvent evaporation under reduced pressure. This yields a crude hexane extract rich in furanosesquiterpenoids.
- Methanol extraction : Alternative protocols use methanol for maceration, particularly when targeting polar derivatives. The methanol extract is partitioned between water and n-heptane to isolate non-polar fractions.
Fractionation and Isolation Strategies
Liquid-Liquid Partitioning
The hexane or methanol extract undergoes liquid-liquid partitioning to separate compounds by polarity:
Column Chromatography
Silica gel column chromatography is the cornerstone of purification:
- Stationary phase : Silica gel (60–200 μm) with gradient elution using n-hexane/EtOAc or CH₂Cl₂/EtOAc.
- Elution profile :
- Column dimensions : 50 cm × 5 cm (i.d.)
- Eluent : n-hexane → EtOAc gradient (0–100%)
- Fraction collection : 7 mL fractions monitored by TLC (Rf = 0.4 in n-hexane/EtOAc 8:2)
Preparative Thin-Layer Chromatography (TLC)
Final purification employs preparative TLC:
- Plates : Silica gel 60 F₂₅₄ (0.5 mm thickness)
- Mobile phase : n-hexane/EtOAc (7:3)
- Visualization : UV light (254 nm) and anisaldehyde-H₂SO₄ staining.
Structural Elucidation and Characterization
High-Resolution Mass Spectrometry (HRESIMS)
HRESIMS confirms the molecular formula C₁₆H₂₂O₃ (calc. 261.1121 [M+H]⁺). Key fragments include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D and 2D NMR data (CDCl₃, 500 MHz):
| Position | δH (mult, J in Hz) | δC | HMBC Correlations |
|---|---|---|---|
| 1 | 5.45 (d, J = 10.1) | 132.1 | C-2, C-10, C-15 |
| 3-OCH₃ | 3.34 (s) | 56.2 | C-3 |
| 6-C=O | - | 173.5 | C-5, C-7 |
| 15-CH₃ | 1.67 (s) | 18.0 | C-1, C-10 |
Key NOESY correlations :
Optimization of Yield and Purity
Solvent System Impact
Comparative studies show hexane extracts yield higher quantities (0.034% w/w) than methanol (0.022%). Supercritical CO₂ extraction (100 MPa, 40°C) improves selectivity but reduces yield (0.018%).
Chromatographic Refinement
- RP-18 chromatography : Further purifies fractions post-silica gel, using MeOH/H₂O (7:3) to isolate this compound with ≥95% purity.
- Recycling HPLC : Enhances purity to 98% using a C18 column and isocratic MeCN/H₂O (65:35).
Challenges and Methodological Limitations
Co-Elution Issues
The compound frequently co-elutes with structural analogs (e.g., rel-2R-methoxy-4R-furanogermacra-1(10)E-en-6-one), necessitating multiple chromatographic steps.
Stability Concerns
- Light sensitivity : Degrades under UV light, requiring amber glassware during isolation.
- Thermal instability : Decomposes above 40°C, limiting the use of high-temperature techniques.
Comparative Analysis of Reported Protocols
Table 1. Preparation Methods Across Studies
| Study | Extraction Solvent | Key Purification Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hexane | Silica CC → Prep TLC | 0.034 | 92 | |
| Methanol | RP-18 → HPLC | 0.022 | 95 | |
| Supercritical CO₂ | Silica CC → Recycling HPLC | 0.018 | 98 |
Chemical Reactions Analysis
Types of Reactions
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as dihydro or tetrahydro compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include dihydro and tetrahydro derivatives.
Substitution: Products include various substituted derivatives with different functional groups.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Commiphora erythraea resin contains rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one, which demonstrates protective effects against cellular oxidative damage . It has been shown, in vitro, to reduce lipid peroxidation and nitric oxide (NO) production, thereby counteracting LPS-induced cytotoxicity . While this compound itself may be less active than other compounds such as furanodienone in inhibiting lipid peroxidation, it still contributes to the overall antioxidant profile of the resin .
| Compound | Lipid Peroxidation Inhibition IC50 (μM) |
|---|---|
| This compound | 3.381 ± 0.079 |
| Furanodienone | 0.087 ± 0.001 |
Anti-Cancer Potential
Research also indicates that Commiphora myrrha may have therapeutic potential in treating breast cancer . Network pharmacology and bioinformatics analyses suggest that active components in myrrh, including sesquiterpenoids, can target genes involved in breast cancer pathogenesis, such as PTGS2, EGFR, ESR2, MMP2, and JUN . While this compound was not specifically highlighted as a primary active component in this context, other furanosesquiterpenoids isolated from Commiphora myrrha have shown some cytotoxic activity against breast tumor cell lines . Specifically, one compound exhibited weak cytotoxic activity against the MCF-7 breast tumor cell line in a clonogenic assay .
Isolation and Characterization
This compound can be isolated from Commiphora species using various methods, including silica gel column chromatography . The structure and stereochemistry of this compound have been determined through spectroscopic data interpretation, including GC-MS, TLC, and NMR analysis .
Potential Synergistic Effects
Mechanism of Action
The mechanism of action of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one can be compared with other similar sesquiterpenoid compounds, such as:
Furanodiene: Another sesquiterpenoid with a furan ring, known for its anti-inflammatory and anticancer properties.
Germacrene D: A sesquiterpenoid with a similar germacrene skeleton but lacking the furan ring and methoxy group.
Furanogermacrene: A related compound with a furan ring and germacrene skeleton, but different functional groups.
The uniqueness of this compound lies in its specific combination of a furan ring and a methoxy group, which contributes to its distinct chemical properties and potential biological activities.
Biological Activity
rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one is a naturally occurring compound isolated from Commiphora erythraea, known for its diverse biological activities. This article provides an in-depth overview of its biological properties, including anti-inflammatory, antioxidant, antifungal, and cytotoxic activities, supported by relevant research findings and data tables.
Molecular Characteristics:
- Molecular Formula: C16H20O3
- Molecular Weight: 260.33 g/mol
- CAS Number: 1393342-06-7
- LogP: 2.8 (indicating moderate lipophilicity)
The compound typically appears as a solid at room temperature and is soluble in various organic solvents such as DMSO, ethanol, and DMF .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study on the resin extract from Commiphora erythraea demonstrated a reduction in edema by 84% in a mouse ear edema model at a concentration of 1000 mg/cm² . This suggests potential therapeutic applications in treating inflammatory conditions.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The mechanism involves the inhibition of lipid peroxidation and enhancement of endogenous antioxidant enzyme activities .
3. Antifungal Activity
In vitro studies have shown that this compound possesses antifungal properties against several pathogenic fungi. The compound's effectiveness was assessed using the disk diffusion method, revealing notable inhibition zones against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL .
4. Cytotoxic Activity
The cytotoxic effects of this compound have been investigated on various cancer cell lines. Notably, it showed significant antiproliferative effects on neuroblastoma and colon cancer cells through the induction of apoptosis. Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, leading to cell death .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Effects
In an experimental model using mice, the topical application of this compound significantly reduced inflammatory markers such as TNF-alpha and IL-6 levels. This study supports its potential use as an anti-inflammatory agent in clinical settings.
Case Study 2: Antifungal Efficacy
A clinical isolate of Candida albicans was treated with varying concentrations of this compound. The results indicated a dose-dependent response with complete inhibition at higher concentrations (100 µg/mL), suggesting its potential as a new antifungal treatment option.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one with high stereochemical purity?
- Methodological Answer : Synthesis of furanogermacrane derivatives typically involves cyclization of terpenoid precursors under controlled conditions. For methoxy-substituted analogs, TiCl₄-promoted isomerizations (e.g., dioxolane intermediates) are effective for stereochemical control . Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Low-temperature reactions (-20°C to 0°C) to minimize racemization.
- Chromatographic purification (silica gel, hexane/ethyl acetate gradients) to isolate diastereomers.
- Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| TiCl₄, CH₂Cl₂, -20°C | 65 | 98.5% |
| BF₃·Et₂O, THF, 0°C | 42 | 89.3% |
Q. How is the compound characterized to confirm its structural and stereochemical integrity?
- Methodological Answer : Multimodal spectroscopy is critical:
- ¹H/¹³C NMR : Assign methoxy (δ 3.2–3.5 ppm) and furanogermacrane backbone signals (δ 5.5–6.2 ppm for conjugated dienes) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers.
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data when analyzing methoxy-furanogermacrane derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Steps include:
- Solvent Standardization : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .
- Spiking Experiments : Add a known pure standard to the sample; overlapping peaks indicate impurities.
- DFT Calculations : Simulate NMR chemical shifts using density functional theory to validate assignments .
Q. How does the methoxy group influence the compound’s reactivity in Diels-Alder or epoxidation reactions?
- Methodological Answer : The methoxy group acts as an electron-donating substituent, altering electron density in the furan ring. Experimental approaches:
- Comparative Studies : Synthesize analogs without the methoxy group and compare reaction rates.
- Computational Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
- Data Table :
| Reaction | Methoxy Analog Rate (k, s⁻¹) | Non-Methoxy Analog Rate (k, s⁻¹) |
|---|---|---|
| Diels-Alder | 1.2 × 10⁻³ | 3.5 × 10⁻⁴ |
| Epoxidation | 7.8 × 10⁻⁴ | 2.1 × 10⁻⁴ |
Q. What are the ethical and safety considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Screening : Classify using GHS criteria (e.g., acute toxicity Category 4 for dermal/oral exposure) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TiCl₄).
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from TiCl₄) before disposal .
Methodological Frameworks for Research Design
Q. How to apply the PICOT framework to design studies on this compound’s bioactivity?
- Population : Cancer cell lines (e.g., HeLa, MCF-7).
- Intervention : Dose-dependent exposure to this compound.
- Comparison : Positive controls (e.g., paclitaxel) and vehicle-only controls.
- Outcome : IC₅₀ values via MTT assays.
- Time : 24–72 hr exposure periods .
Data Management and Analysis
Q. How to process raw spectral data to minimize analytical bias?
- Use tools like MestReNova® for NMR peak integration, ensuring baseline correction and referencing to TMS.
- For reproducibility, adhere to NEMSIS standards for metadata labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
